1-BUTANOYL-N-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Description
1-BUTANOYL-N-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of a butanoyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a 4-chlorophenylmethyl group
Properties
IUPAC Name |
1-butanoyl-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-2-3-16(21)20-10-8-14(9-11-20)17(22)19-12-13-4-6-15(18)7-5-13/h4-7,14H,2-3,8-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVJHXOAAZEXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTANOYL-N-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Butanoyl Group: The butanoyl group is introduced via an acylation reaction using butanoyl chloride in the presence of a base such as pyridine.
Substitution with 4-Chlorophenylmethyl Group: The final step involves the substitution of the piperidine ring with the 4-chlorophenylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-BUTANOYL-N-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BUTANOYL-N-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Similar Compounds
Fentanyl Analogues: Compounds such as 2-Fluoroacrylfentanyl and 2-Fluorobutyrfentanyl share structural similarities with 1-BUTANOYL-N-[(4-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE.
Proline Derivatives: Compounds like 1-butanoyl-N-(4-carbamimidoylbenzyl)-L-prolinamide also exhibit structural similarities.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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